Dextrorphan Exhibits 7.2-Fold Higher NMDA Receptor Affinity than Dextromethorphan
Dextrorphan demonstrates substantially higher affinity for the phencyclidine (PCP) site of the NMDA receptor compared to its parent compound dextromethorphan. In a study using dark Agouti rat brain membranes and [3H]MK-801 as a radioligand, dextrorphan showed a Ki of 405.2 nM, while dextromethorphan showed a Ki of 2913 nM [1]. This represents a 7.2-fold difference in binding affinity, establishing dextrorphan as the more potent NMDA receptor antagonist among these structurally related morphinans.
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 405.2 nM |
| Comparator Or Baseline | Dextromethorphan: 2913 nM |
| Quantified Difference | 7.2-fold higher affinity for dextrorphan |
| Conditions | [3H]MK-801 binding assay in dark Agouti rat brain membranes |
Why This Matters
This quantitative difference in primary target engagement directly informs dose selection for in vivo and in vitro studies and justifies the procurement of dextrorphan over dextromethorphan for experiments requiring robust NMDA receptor antagonism.
- [1] Sun W, Wessinger WD. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats. Life Sciences. 2004;75(12):1405-1415. View Source
